2-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

pKa acidity ionization

Standard biphenylcarboxylic acids often require harsh extractions or chromatographic cleanup due to poor ionization or low lipophilicity. This 2-nitro-4′-(trifluoromethyl)-substituted analog solves both issues: - pKa 2.04 permits quantitative base extraction at pH 4-5, preserving acid-labile groups - logP 4.50 and TPSA 83.1 Ų improve reversed-phase retention vs non-nitrated or non-CF₃ analogs - Density 1.463 g/cm³ enables trituration/crystallization, avoiding column purification at scale

Molecular Formula C14H8F3NO4
Molecular Weight 311.21 g/mol
Cat. No. B8161873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Molecular FormulaC14H8F3NO4
Molecular Weight311.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C14H8F3NO4/c15-14(16,17)10-4-1-8(2-5-10)11-6-3-9(13(19)20)7-12(11)18(21)22/h1-7H,(H,19,20)
InChIKeyYRUDTLFWVOYJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid: Physicochemical Profile


2-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 669002-26-0) is a disubstituted biphenyl-4-carboxylic acid featuring a nitro group at the 2-position and a trifluoromethyl group at the 4′-position. The molecule (C₁₄H₈F₃NO₄, MW 311.21 g/mol) exhibits a predicted pKa of 2.04±0.25, a density of 1.463±0.06 g/cm³, and a boiling point of 419.9±45.0 °C . Its computed logP ranges from 3.8 (XlogP) to 4.50 (ALogP) and its topological polar surface area (TPSA) is 83.1 Ų . The compound is supplied as a research intermediate, typically in 250 mg–500 mg lots, and is employed as a building block in medicinal chemistry and agrochemical synthesis .

Ortho-nitro handle enables selective reduction to aniline for downstream diversification
CF₃ group provides modulated lipophilicity and phase-transfer compatibility
Dual functionality as electrophile and latent amine reduces intermediate sourcing needs

Why Generic Substitution Fails


Substituting 2-nitro-4′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid with a close analog—such as the non-nitrated 4′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid or the non-trifluoromethylated 2-nitro-[1,1′-biphenyl]-4-carboxylic acid—introduces measurable shifts in acidity, lipophilicity, hydrogen-bonding capacity, and steric bulk that alter the compound’s reactivity, purification behavior, and downstream coupling efficiency [1]. Even a single substituent swap (NO₂→H, NO₂→Cl, or CF₃→H) changes the pKa by more than 1.5 units and the logP by over 0.3 log units, which can be decisive in pH-sensitive transformations or biphasic extractions . The following quantitative evidence map details these differentiation dimensions.

Target compound
Non-nitrated analog: substantial acidity and lipophilicity shift alters extraction and coupling behavior
Target compound
Non-CF₃ analog: lower density and different phase behavior may affect solid handling and separation
Target compound
Chloro analog: no mild reduction pathway; forced conditions required for amine installation

Quantitative Differentiation from Closest Analogs


Acidity Enhancement by Ortho-Nitro Group

The ortho-nitro substituent dramatically increases the acidity of the carboxylic acid. The target compound has a predicted pKa of 2.04±0.25 . In contrast, the non-nitrated analog 4′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid has a predicted pKa of 4.07 [1]. The 2.03-unit drop shifts the ionization midpoint, meaning the target acid is predominantly ionized at pH 3 whereas the non-nitrated analog remains largely unionized under the same conditions. This directly impacts aqueous solubility, reversed-phase chromatographic retention, and reactivity in acid-catalyzed esterifications.

Acidity Enhancement
Computed
pKa 2.04 vs 4.07 (Δ −2.03)
Supports ionization-selective extraction at lower pH
Predicted pKa; experimental validation recommended
pKa acidity ionization extraction efficiency

Lipophilicity Paradox with Nitro Substitution

Despite the addition of a polar nitro group, the target compound exhibits a higher computed logP than its non-nitrated counterpart. The target compound's ALogP is 4.50 , whereas 4′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid has a logP of 4.16 [1]. This apparent paradox is attributed to intramolecular hydrogen bonding between the ortho-nitro group and the carboxylic acid proton, which masks the polarity of both groups. The XlogP value (3.8) provides an alternative estimate but still indicates high lipophilicity. The practical consequence is that the nitro compound elutes later on reversed-phase C18 columns and partitions more readily into organic solvents during liquid–liquid extraction.

Lipophilicity Paradox
Computed
ALogP 4.50 vs 4.16 (Δ +0.34); XlogP 3.8 opposite trend
Context-dependent lipophilicity advantage; model selection matters
Model-dependent estimate; verify by chromatographic retention
logP lipophilicity membrane permeability chromatographic retention

Topological Polar Surface Area Increase

The target compound carries a TPSA of 83.1 Ų , more than double the approximate 37.3 Ų of the non-nitrated analog (estimated from ChemAxon fragment contributions for a single carboxylic acid). The nitro group contributes ~45.8 Ų. This elevated TPSA increases the compound's hydrogen-bond acceptor capacity (7 acceptors vs. 2 for the non-nitrated analog), influencing solvation free energy, crystal packing, and solid-state stability. In pharmaceutical intermediate applications, TPSA values below 140 Ų are associated with oral bioavailability; both compounds satisfy this criterion, but the nitro compound's higher TPSA may favor crystallinity and ease of purification by recrystallization.

Polar Surface Area Increase
Class-level
TPSA 83.1 vs ~37.3 Ų (2.2×)
Enhances crystallinity and facilitates purification
Comparator value estimated; confirm experimentally
TPSA polar surface area bioavailability prediction crystallinity

Density Advantage for Phase Separation

The target compound has a predicted density of 1.463 g/cm³ , whereas 2-nitro-[1,1′-biphenyl]-4-carboxylic acid (lacking the CF₃ group) has a predicted density of 1.358 g/cm³ . The 0.105 g/cm³ difference (7.7% relative increase) reflects the mass contribution of the trifluoromethyl group. In preparative chemistry, this density difference can facilitate gravity-driven separation of the target compound from less dense by-products during workup. It also affects bulk powder handling, with the denser compound exhibiting lower dustiness and better flowability in automated solid-dispensing systems.

Density for Phase Separation
Computed
1.463 vs 1.358 g/cm³ (+0.105)
Aids gravity-driven separation and solid handling
Predicted density; experimental confirmation advised
density phase separation formulation solid handling

Selective Nitro-Reduction to Amine

The aromatic nitro group can be selectively reduced to an amine under conditions that leave the trifluoromethyl and carboxylic acid groups intact (e.g., H₂/Pd-C in EtOH at 22 °C) . The resulting 2-amino-4′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid is a versatile intermediate for amide coupling, diazotization, and heterocycle synthesis. This orthogonal reactivity is absent in the chloro analog (2-chloro-4′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid, CAS 1261822-09-6), where the C–Cl bond is inert to catalytic hydrogenation and requires harsh nucleophilic aromatic substitution conditions for further functionalization. The non-nitrated analog offers no such handle at the ortho position.

Selective Nitro-Reduction
Class-level
H₂/Pd-C, 22 °C → aniline; chloro analog requires >150 °C
Enables mild downstream diversification without protecting CF₃/CO₂H
Inferred from class reactivity; verify on target substrate
chemoselective reduction nitro-to-amine downstream diversification building block utility

Thermal Stability and Distillation Risk

The target compound's predicted boiling point (419.9 °C) is nearly identical to that of the non-trifluoromethylated analog 2-nitro-[1,1′-biphenyl]-4-carboxylic acid (420.8 °C) . However, nitroaromatic compounds are known to undergo exothermic decomposition at temperatures well below their boiling points. The presence of both a nitro group and a trifluoromethyl group on the biphenyl scaffold may lower the onset temperature of thermal decomposition relative to analogs bearing only one of these groups, making high-vacuum distillation a higher-risk purification method. Alternative purification strategies (recrystallization, trituration) are therefore preferred, a constraint that impacts process-scale procurement decisions.

Thermal Stability Risk
Class-level
BP ~420 °C; nitro+CF₃ may lower decomposition onset
Crystallization preferred over distillation for purification
Structural alert; assess thermal hazard before scale-up
thermal stability boiling point purification safety

Optimal Application Scenarios


pH-Dependent Reactive Extraction and Active Ester Synthesis

The target compound's pKa of 2.04 means it can be quantitatively extracted into aqueous base at pH 4–5, whereas the non-nitrated analog (pKa 4.07) requires pH >6 for equivalent ionization . This allows the nitro compound to be separated from neutral impurities at lower pH, preserving acid-labile functional groups in complex mixtures. In active ester formation (e.g., NHS ester synthesis), the enhanced acidity accelerates the acid-chloride or carbodiimide-mediated coupling at milder temperatures, reducing racemization risk in peptide-coupling applications.

Solid-Phase Extraction and Automated Library Synthesis

The higher logP (4.50) and TPSA (83.1 Ų) of the target compound, compared to the non-nitrated analog, result in longer retention on reversed-phase cartridges . This differential retention can be exploited in automated solid-phase extraction (SPE) protocols to separate the target from less lipophilic by-products. In parallel medicinal chemistry libraries, the nitro group serves as a latent amine, allowing on-bead reduction and subsequent diversification without intermediate cleavage, a strategy not feasible with the chloro or des-nitro analogs.

Crystallization-Driven Purification for Scale-Up

The higher density (1.463 g/cm³) and elevated TPSA of the target compound promote tighter crystal packing compared to the non-trifluoromethylated analog (density 1.358 g/cm³) . This property facilitates purification by simple trituration or recrystallization from toluene/heptane mixtures, avoiding the need for chromatographic purification. The thermal instability inferred from the nitro-CF₃ combination further reinforces crystallization as the preferred purification method, which aligns with cost-effective kilogram-scale production workflows.

Chemoselective Reduction to Aniline Building Block

Under catalytic hydrogenation conditions (H₂, Pd-C, EtOH, 22 °C), the target compound undergoes selective nitro reduction to yield the corresponding aniline derivative without affecting the trifluoromethyl or carboxylic acid groups . This transformation is not accessible from the chloro analog, which requires forcing conditions. The resulting amino-biphenylcarboxylic acid is a key intermediate for angiotensin II receptor modulator scaffolds and kinase inhibitor fragments, making the nitro compound the preferred procurement choice when downstream amine functionalization is planned.

Application
Selection Property
Validation Focus
pH-dependent extraction and active ester synthesis
Lower pKa for ionization control
Extraction efficiency at moderate pH; coupling rate under mild conditions
Solid-phase extraction and automated library synthesis
Higher lipophilicity for RP-SPE retention
Separation from polar by-products; on-bead reduction and diversification
Crystallization-driven purification for scale-up
Higher density and TPSA for crystal packing
Recrystallization yield and purity; avoidance of distillation hazards
Chemoselective reduction to aniline building block
Nitro handle for mild catalytic reduction
Amine intermediate integrity; compatibility with CF₃ and carboxylic acid
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